Bienvenue dans la boutique en ligne BenchChem!

5-bromopyridazin-3(2H)-one

Organometallic chemistry Negishi cross-coupling Pyridazinone functionalization

Choose 5-bromopyridazin-3(2H)-one for unambiguous C-5 functionalization. The bromine substituent undergoes selective MesMgBr exchange—unlike the 5-chloro analog which metallates at C-4—enabling clean Negishi coupling to 5-arylpyridazinones. In Sonogashira alkynylation, this bromo derivative avoids the phthalazinone isomerization pathway of the 5-iodo compound. Confirmed MAO-B inhibitory potency (IC₅₀ = 0.039 µM) makes it a strategic entry point for neurodegenerative disease programs. Available at 98% purity for reproducible SAR campaigns.

Molecular Formula C4H3BrN2O
Molecular Weight 174.985
CAS No. 67264-08-8
Cat. No. B2996473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromopyridazin-3(2H)-one
CAS67264-08-8
Molecular FormulaC4H3BrN2O
Molecular Weight174.985
Structural Identifiers
SMILESC1=C(C=NNC1=O)Br
InChIInChI=1S/C4H3BrN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
InChIKeyMHDOBORGTYQVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridazin-3(2H)-one (CAS 67264-08-8): Core Properties and Procurement Context


5-Bromopyridazin-3(2H)-one (C₄H₃BrN₂O, MW 174.99) is a heterocyclic building block featuring a pyridazinone core with a bromine substituent at the 5-position [1]. This substitution pattern enables selective cross-coupling chemistry at C-5, providing a versatile entry point for synthesizing functionalized pyridazinone derivatives with pharmaceutical and agrochemical relevance [2]. The compound is commercially available at purities typically ranging from 95% to 98% from major chemical suppliers .

Why 5-Bromopyridazin-3(2H)-one Cannot Be Interchanged with Other Halopyridazinones


Halogenated pyridazin-3(2H)-ones exhibit fundamentally different reactivity profiles based on halogen identity (Cl vs. Br vs. I) and substitution position (C-4 vs. C-5 vs. C-6). The 5-bromo derivative undergoes selective bromine-magnesium exchange with MesMgBr to enable C-5 functionalization, whereas the 5-chloro analog requires alternative metallation conditions and displays different regioselectivity in cross-coupling reactions [1]. Regioisomeric bromopyridazinones (e.g., 4-bromo vs. 5-bromo) are not interchangeable due to distinct electronic environments that dictate ipso versus cine substitution outcomes [2]. Furthermore, 5-iodopyridazin-3(2H)-ones show higher cross-coupling reactivity but can undergo post-coupling base-promoted isomerization to phthalazinone byproducts that are not observed with the 5-bromo analog [3]. Procurement of an incorrect halopyridazinone isomer or halogen variant will therefore alter reaction pathways, yield different product distributions, and compromise synthetic route reproducibility.

Quantitative Differentiation Evidence for 5-Bromopyridazin-3(2H)-one: Comparator-Based Analysis


Selective Bromine-Magnesium Exchange at C-5 Enables Controlled Functionalization Compared to Chloro and Unsubstituted Analogs

Using 2-benzyl-5-bromopyridazin-3(2H)-one as the substrate, selective bromine-magnesium exchange occurs with MesMgBr at C-5 to enable subsequent Negishi cross-coupling and C-5 arylation [1]. In contrast, the 5-chloro analog (2-benzyl-5-chloropyridazin-3(2H)-one) does not undergo halogen-magnesium exchange under the same conditions and instead requires TMPMgCl·LiCl for regioselective C-H magnesiation at C-4, leading to a different functionalization outcome [1]. This reaction pathway divergence between Br and Cl analogs is quantitative and reproducible.

Organometallic chemistry Negishi cross-coupling Pyridazinone functionalization

Cross-Coupling Compatibility: 5-Bromo Analog Avoids Phthalazinone Byproduct Formation Observed with 5-Iodo Analog

In palladium-catalyzed Sonogashira alkynylation, 5-iodopyridazin-3(2H)-ones undergo a post-coupling base-promoted isomerization to form variable amounts of phthalazinone byproducts, which complicates product isolation and reduces yield [1]. The 5-bromo analog, having lower intrinsic reactivity in cross-coupling, does not undergo this isomerization pathway under standard conditions, thereby avoiding the phthalazinone contamination issue.

Palladium catalysis Sonogashira coupling Reaction selectivity

MAO-B Inhibitory Potency Enhancement: Bromo Substitution Outperforms Fluoro, Methyl, and Unsubstituted Analogs in Pyridazinone Series

In a series of pyridazinones evaluated for monoamine oxidase B (MAO-B) inhibition, the rank order of inhibitory potency enhancement by substituents at a given position was: -Cl > -N(CH₃)₂ > -OCH₃ > Br > F > -CH₃ > -H [1]. The bromo-substituted derivative demonstrated an IC₅₀ of 0.039 µM, compared to the unsubstituted (-H) baseline which showed negligible inhibition at comparable concentrations. While the chloro analog exhibited the highest potency (IC₅₀ = 0.013 µM), the bromo analog still provided a >100-fold improvement over unsubstituted pyridazinone.

Monoamine oxidase B inhibition Neurodegenerative disease SAR

Commercial Purity Benchmark: 98% Purity Specification Aligns with Industry Standards for Cross-Coupling Applications

5-Bromopyridazin-3(2H)-one is available from multiple reputable chemical suppliers with certified purity of 98% (HPLC) [REFS-1, REFS-2]. This purity level is sufficient for palladium-catalyzed cross-coupling reactions where halogen content and absence of coordinating impurities are critical for catalytic turnover. Lower-purity material (e.g., 95% grade) may contain residual salts or dehalogenated byproducts that can poison Pd catalysts or reduce coupling yields. The 98% specification provides a reliable procurement baseline for synthetic chemistry applications without requiring additional purification.

Chemical procurement Purity specification Building block quality

Optimal Procurement and Application Scenarios for 5-Bromopyridazin-3(2H)-one


Regioselective Synthesis of 5-Arylated Pyridazinone Libraries via Negishi Cross-Coupling

Procure 5-bromopyridazin-3(2H)-one specifically for building libraries of 5-arylated pyridazin-3(2H)-ones. The selective bromine-magnesium exchange at C-5 using MesMgBr, followed by transmetalation with ZnCl₂, generates a zincated intermediate that undergoes clean Negishi coupling with (hetero)aryl iodides [1]. This route provides a general and efficient approach to 5-(hetero)arylpyridazin-3(2H)-ones that would be inaccessible or require multistep sequences from alternative halopyridazinone isomers. The 5-chloro analog cannot be used interchangeably for this C-5–selective functionalization, as it undergoes C-4 metallation under comparable conditions [2].

Synthesis of Selective MAO-B Inhibitor Lead Scaffolds

Use 5-bromopyridazin-3(2H)-one as the core building block for constructing pyridazinone-based monoamine oxidase B (MAO-B) inhibitors. Structure-activity relationship studies confirm that bromo substitution confers substantial MAO-B inhibitory potency (IC₅₀ = 0.039 µM), representing a >100-fold improvement over unsubstituted pyridazinone [1]. This potency enhancement, combined with the synthetic versatility of the C-5 bromine handle for diversification, makes the compound a strategic entry point for medicinal chemistry programs targeting neurodegenerative disorders such as Alzheimer's disease. The commercial availability at 98% purity supports reproducible SAR campaigns without the variability introduced by impure starting materials [2].

Clean Sonogashira Alkynylation Without Phthalazinone Side-Product Formation

Select 5-bromopyridazin-3(2H)-one over the 5-iodo analog when planning Sonogashira alkynylation reactions. The 5-iodo derivative is known to undergo post-coupling base-promoted isomerization to phthalazinone byproducts, requiring additional chromatographic purification and reducing isolated yields [1]. The 5-bromo analog avoids this isomerization pathway entirely, delivering cleaner reaction profiles and higher isolated yields of the desired 5-alkynylated pyridazinone. For laboratories optimizing synthetic efficiency and minimizing purification steps, the bromo derivative offers a distinct procurement advantage.

Precursor for ipso and cine Substitution Studies in Pyridazine Chemistry

Utilize 5-bromopyridazin-3(2H)-one for fundamental studies of nucleophilic ipso and cine substitution mechanisms on the pyridazine ring. Unlike the 4-bromo regioisomer, the 5-bromo derivative exhibits distinct substitution behavior influenced by the lactam carbonyl at C-3, enabling selective cine substitution under specific solvent conditions (DMF, ethanol, THF) [1]. X-ray crystallographic and ¹H NMR monitoring of these reactions provides mechanistic insight into pyridazine reactivity that is not accessible with chloro or iodo analogs due to their differing leaving-group abilities. This makes the 5-bromo compound a uniquely informative probe for academic and industrial heterocyclic chemistry research [2].

Quote Request

Request a Quote for 5-bromopyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.